N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide is an organic compound with a complex structure that includes a quinoline ring, a sulfonamide group, and a benzyl(ethyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline ring using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the methoxyquinoline with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.
Attachment of the Benzyl(ethyl)amino Group: The final step involves the alkylation of the sulfonamide with N-(2-chloroethyl)benzylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[benzyl(ethyl)amino]ethyl}aniline
- N-{2-[Acetyl(benzyl)amino]ethyl}-n-benzylacetamide
Uniqueness
N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide is unique due to its combination of a quinoline ring, a sulfonamide group, and a benzyl(ethyl)amino substituent. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-[benzyl(ethyl)amino]ethyl]-8-methoxyquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24(16-17-8-5-4-6-9-17)15-14-23-28(25,26)20-12-11-19(27-2)21-18(20)10-7-13-22-21/h4-13,23H,3,14-16H2,1-2H3 |
InChI Key |
GWUZLPCGINPLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.